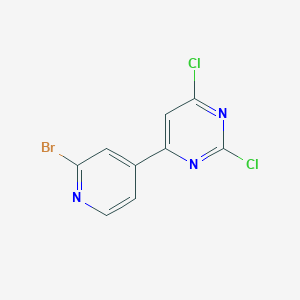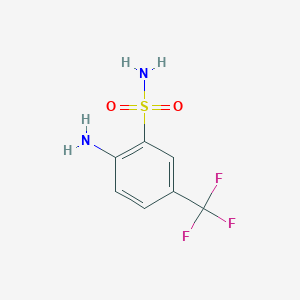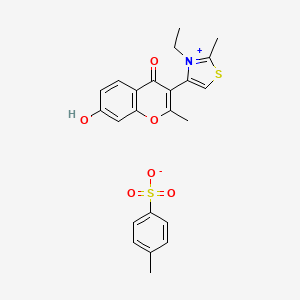![molecular formula C12H12N2O2 B2392310 (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 337919-88-7](/img/structure/B2392310.png)
(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Photocycloaddition Applications
A study by van Wolven, Döpp, & Henkel (2006) explored the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in forming oxetanes. This process offers a pathway to synthesize oxetane derivatives, which are valuable in medicinal chemistry and materials science due to their unique ring structures.
Non-Linear Optical (NLO) Properties
Methyl 3-(4-methoxyphenyl)prop-2-enoate, a derivative, was investigated for its non-linear optical properties by Sajan et al. (2005). The study utilized spectroscopic analysis and ab initio quantum computations to reveal the compound's high NLO efficiency. This finding is significant for the development of new optical materials for technologies such as laser frequency conversion and optical switching.
Molecular Structure and Spectroscopic Properties
Research by Demircioğlu, Kaştaş, & Büyükgüngör (2015) characterized the molecular structure and spectroscopic properties of a related compound, showcasing its potential in understanding intramolecular hydrogen bonding and electronic properties. Such studies are crucial for the design of materials with specific electronic or optical properties.
X-Ray Crystallography and DFT Studies
The structural characteristics of similar compounds have been a subject of investigation, providing insights into their molecular geometries and electronic structures. For instance, Venkatesan et al. (2016) conducted X-ray crystallography and DFT studies on a related compound, offering a deeper understanding of its chemical behavior and potential applications in material science.
Synthesis and Application in Heterocycles
Mahata, Kumar, Sriram, Ila, & Junjappa (2003) demonstrated the utility of a related compound as a synthon for the synthesis of various heterocycles, showcasing its versatility in organic synthesis. Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes.
Antioxidant Activity
Mathew et al. (2017) explored the antioxidant behavior of a chalcone derivative, highlighting its potential in developing new antioxidant agents. Antioxidants are crucial for protecting cells from oxidative damage, with applications ranging from food preservation to healthcare.
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
特性
IUPAC Name |
(E)-2-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMMTHRTXMHGCI-LMELLFTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C=NOC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C=N\OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
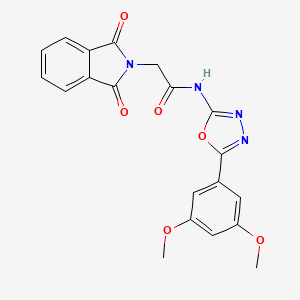
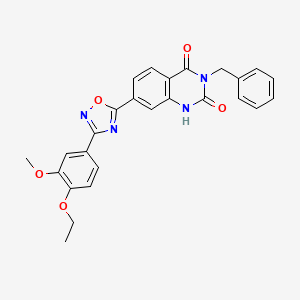
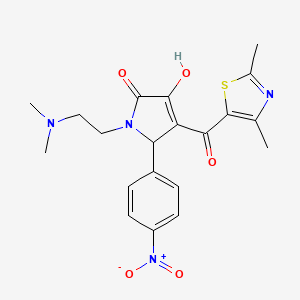
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392240.png)
